![molecular formula C12H8Cl2N4O2S2 B2436802 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207015-65-3](/img/structure/B2436802.png)
1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
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Description
Scientific Research Applications
Apoptosis Induction and Potential Anticancer Agents
A study by Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with potential as an anticancer agent. The compound exhibited activity against breast and colorectal cancer cell lines and was found to induce apoptosis through cell cycle arrest. The molecular target identified was TIP47, an IGF II receptor binding protein, suggesting the compound's mechanism of action involves interaction with cellular signaling pathways important for cancer cell survival (Zhang et al., 2005).
Antimicrobial and Antifungal Activities
Ölmez and Waseer (2020) synthesized new urea and thiourea derivatives bearing a 1,2,4-oxadiazole ring, demonstrating their various biological activities including anti-inflammatory, antiviral, analgesic, and antimicrobial effects. This highlights the compound's potential in developing new therapeutic agents with broad-spectrum antimicrobial properties (Ölmez & Waseer, 2020).
Synthetic Methodologies and Chemical Structure Exploration
Patel et al. (2010) explored the synthesis of novel 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles, incorporating various aryl thiourea/ureas. This study not only expanded on the synthetic routes available for such compounds but also tested their antibacterial activity, contributing to the understanding of structure-activity relationships within this chemical class (Patel et al., 2010).
Agricultural Chemistry Applications
Wang et al. (2013) designed and synthesized novel pyridylpyrazole acid derivatives based on anthranilic diamides, demonstrating significant insecticidal activities against various pests. The study showcases the potential of these compounds in developing new insecticides, highlighting the importance of structural modification for enhanced activity (Wang et al., 2013).
properties
IUPAC Name |
1-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c13-8-4-7(9(14)22-8)10-17-18-12(20-10)16-11(19)15-5-6-2-1-3-21-6/h1-4H,5H2,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCBMKLSMWBNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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